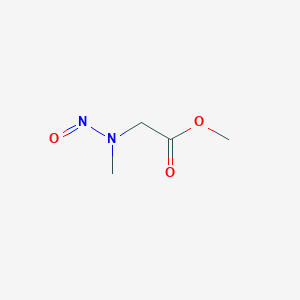

N-Nitroso Sarcosine Methyl Ester

Overview

Description

. This compound is of significant interest due to its potential carcinogenic properties and its role in various chemical and biological processes.

Mechanism of Action

Target of Action

N-Nitrososarcosine Methyl Ester, also known as N-Nitroso Sarcosine Methyl Ester or Methyl N-methyl-N-nitrosoglycine, is a carcinogenic compound It is known that n-nitrosamines, a class of compounds to which n-nitrososarcosine methyl ester belongs, interact with dna and form covalent addition products (dna adducts) that play a central role in carcinogenesis .

Mode of Action

The mode of action of N-Nitrososarcosine Methyl Ester involves metabolic activation and interaction with DNA .

Biochemical Pathways

The biochemical pathways affected by N-Nitrososarcosine Methyl Ester are primarily related to DNA damage and repair .

Pharmacokinetics

It is known that n-nitrosamines undergo metabolic activation via the cytochrome p450 system .

Result of Action

This can contribute to the development of cancer. For example, rat studies have suggested esophageal carcinogenicity of the NSAR derivative N-nitrososarcosine ethyl ester .

Action Environment

The action, efficacy, and stability of N-Nitrososarcosine Methyl Ester can be influenced by various environmental factors. For instance, continuous doses of nitrosamines are usually more effective than pulsed doses . Furthermore, the presence of two stereoisomers, E- and Z-NSAR, is well-known, and the mass spectrometric responses of the isomers differ by a factor of approximately two . This suggests that the isomer ratio is unstable in freshly prepared standard solutions, which could influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-methyl-N-nitrosoglycine can be synthesized through the nitrosation of sarcosine. The process involves the reaction of sarcosine with nitrosating agents such as sodium nitrite in the presence of an acid, typically hydrochloric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired nitrosamine compound.

Industrial Production Methods

Industrial production of Methyl N-methyl-N-nitrosoglycine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the compound. The nitrosation reaction is carefully monitored to prevent the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl N-methyl-N-nitrosoglycine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction of Methyl N-methyl-N-nitrosoglycine can lead to the formation of amines.

Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction typically yields amines .

Scientific Research Applications

Methyl N-methyl-N-nitrosoglycine has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitrosamine chemistry.

Biology: The compound is studied for its potential biological effects, including its role as a carcinogen.

Medicine: Research is ongoing to understand its impact on human health and its potential use in medical diagnostics.

Industry: It is used in the production of various chemicals and as an intermediate in chemical manufacturing

Comparison with Similar Compounds

Methyl N-methyl-N-nitrosoglycine is similar to other nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). it is unique in its specific structure and the particular biological effects it induces .

List of Similar Compounds

- N-nitrosodimethylamine (NDMA)

- N-nitrosodiethylamine (NDEA)

- N-nitrosomethylurea (NMU)

- N-nitrosopyrrolidine (NPYR)

These compounds share similar nitrosamine structures but differ in their specific chemical and biological properties .

Biological Activity

N-Nitroso Sarcosine Methyl Ester (NSME), also known as methyl N-nitrososarcosinate, is a member of the nitrosamine family, compounds recognized for their potential carcinogenic properties. This article provides a comprehensive overview of the biological activities associated with NSME, focusing on its carcinogenic potential, metabolic interactions, and implications for human health.

- Chemical Formula : C₄H₈N₂O₃

- Molecular Weight : 132.12 g/mol

- Structure : NSME is characterized by a nitroso group attached to a sarcosine derivative, which influences its biological reactivity and interaction with cellular components.

Carcinogenic Potential

The primary biological activity of NSME is its carcinogenic potential , which has been extensively studied in various research settings. Key findings include:

- Tumor Induction : Laboratory studies indicate that NSME can induce tumors in animal models when administered at specific doses. The mechanism involves the formation of reactive intermediates that interact with DNA, leading to mutations and cancer development.

- DNA Interaction : NSME has been shown to form DNA adducts, particularly O6-methylguanine, which is associated with mutagenic changes. This interaction is critical in understanding how NSME contributes to carcinogenesis .

Metabolic Pathways

Research suggests that NSME affects metabolic pathways involving amino acids and may influence cellular signaling processes. Notably:

- Amino Acid Metabolism : NSME's structure allows it to interact with metabolic pathways, potentially altering normal cellular functions and contributing to oncogenesis.

- Enzymatic Interactions : Studies have indicated that NSME interacts with various enzymes involved in metabolic processes, highlighting its role in modifying cellular activities .

Comparative Analysis

To contextualize the biological activity of NSME within the nitrosamine class, the following table compares it with other related compounds:

| Compound Name | Chemical Formula | Molecular Weight | Unique Characteristics |

|---|---|---|---|

| This compound | C₄H₈N₂O₃ | 132.12 g/mol | Strong carcinogenic properties |

| N-Nitroso Sarcosine Ethyl Ester | C₅H₁₀N₂O₃ | 146.14 g/mol | Ethyl derivative; slightly different toxicity profile |

| N-Nitrosodimethylamine | C₃H₈N₂O | 74.09 g/mol | Highly potent carcinogen; simpler structure |

| N-Nitrosopiperidine | C₅H₁₀N₂O | 102.14 g/mol | Associated with different biological activities |

Case Studies and Research Findings

Numerous studies have documented the effects of NSME on biological systems:

- Animal Studies : Research involving laboratory animals has demonstrated that exposure to NSME can lead to a variety of tumors, particularly in the liver and kidneys. The incidence of these tumors correlates with the dosage and duration of exposure .

- Human Health Implications : Epidemiological studies suggest a link between dietary intake of nitrosamines like NSME and increased cancer risk in humans, particularly gastrointestinal cancers .

- Mechanistic Insights : Investigations into the mechanistic pathways of NSME reveal that it acts as an alkylating agent, modifying nucleobases in DNA and leading to mutagenesis. This process is crucial for understanding how nitrosamines contribute to cancer development .

Properties

IUPAC Name |

methyl 2-[methyl(nitroso)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-6(5-8)3-4(7)9-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWQTFSANJGRHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)OC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199906 | |

| Record name | Glycine, N-methyl-N-nitroso-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51938-19-3 | |

| Record name | Glycine, N-methyl-N-nitroso-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051938193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-methyl-N-nitroso-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.